molecular formula C17H19NO2 B1612900 N,N-Diethyl-4-(2-hydroxyphenyl)benzamide CAS No. 356072-33-8

N,N-Diethyl-4-(2-hydroxyphenyl)benzamide

Cat. No. B1612900
Key on ui cas rn: 356072-33-8
M. Wt: 269.34 g/mol
InChI Key: DQLIAUVULFGXSF-UHFFFAOYSA-N
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Patent
US06916822B2

Procedure details

2-(4-Diethylcarbamoylphenyl)anisole (250 mg) was dissolved in dichloromethane (10 ml), added with boron tribromide (0.42 ml) and stirred at room temperature for 3 hours. After the reaction mixture was slowly poured into ice (20 g) with ice cooling to quench the reaction and the layers were separated, the aqueous layer was extracted with dichloromethane (10 ml). The organic layer was dried over anhydrous magnesium sulfate, and then the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (elution solvent: hexane:ethyl acetate=2:1→1:1) to obtain 231 mg of the title compound. Yield: 97%.
Name
2-(4-Diethylcarbamoylphenyl)anisole
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.42 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
20 g
Type
reactant
Reaction Step Three
Yield
97%

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]([CH2:20][CH3:21])[C:4]([C:6]1[CH:11]=[CH:10][C:9]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=2[O:18]C)=[CH:8][CH:7]=1)=[O:5])[CH3:2].B(Br)(Br)Br>ClCCl>[CH2:20]([N:3]([CH2:1][CH3:2])[C:4]([C:6]1[CH:11]=[CH:10][C:9]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=2[OH:18])=[CH:8][CH:7]=1)=[O:5])[CH3:21]

Inputs

Step One
Name
2-(4-Diethylcarbamoylphenyl)anisole
Quantity
250 mg
Type
reactant
Smiles
C(C)N(C(=O)C1=CC=C(C=C1)C1=C(C=CC=C1)OC)CC
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0.42 mL
Type
reactant
Smiles
B(Br)(Br)Br
Step Three
Name
ice
Quantity
20 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to quench
CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with dichloromethane (10 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (elution solvent: hexane:ethyl acetate=2:1→1:1)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)N(C(=O)C1=CC=C(C=C1)C1=C(C=CC=C1)O)CC
Measurements
Type Value Analysis
AMOUNT: MASS 231 mg
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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